(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid
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Overview
Description
(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation or alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a similar aromatic structure but different functional groups.
2-(2-(Dimethylamino)ethoxy)ethanol: A compound with a similar polyfunctional structure.
Diethyl malonate: Another ester with different reactivity and applications.
Uniqueness
(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid is unique due to its combination of a pyrrolidine ring, phenyl group, and tert-butyl ester
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-14(18)13-12(9-10-17(13)15(19)20)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,19,20)/t12?,13-/m1/s1 |
InChI Key |
GVUFLMFSQKMCDO-ZGTCLIOFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C(CCN1C(=O)O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(CCN1C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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